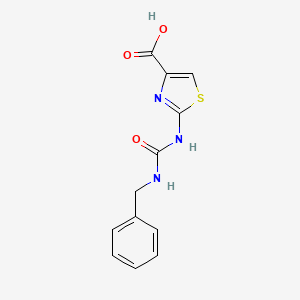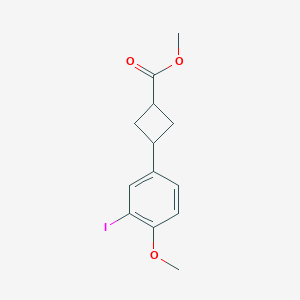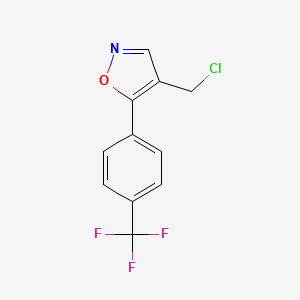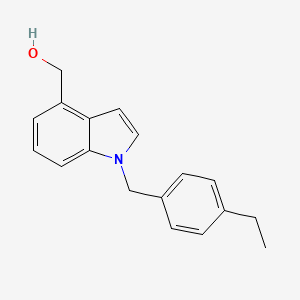![molecular formula C19H17ClN2O3 B8404354 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide CAS No. 6264-33-1](/img/structure/B8404354.png)
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide is a synthetic organic compound belonging to the class of indole derivatives This compound is characterized by the presence of a chlorobenzoyl group, a methoxy group, and a methyl group attached to an indole ring, which is further connected to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via Friedel-Crafts acylation, where the indole reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group is introduced through methylation of the hydroxyl group using methyl iodide and a base such as potassium carbonate.
Acetamide Formation: The final step involves the acylation of the indole derivative with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carbonyl group in the chlorobenzoyl moiety can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzoyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.
Pharmaceutical Research: The compound is used as a lead compound in drug discovery programs targeting various diseases.
Biological Studies: It serves as a probe to study biological pathways and molecular interactions involving indole derivatives.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
作用機序
The mechanism of action of 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit prostaglandin G/H synthase, affecting the synthesis of prostaglandins and thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
- **2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-methylacetamide
- **2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-cyclopentylacetamide
- **2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-methylcyclohexyl)acetamide
Uniqueness
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct physicochemical properties and biological activities. The presence of the chlorobenzoyl and methoxy groups enhances its potential as a pharmacologically active compound, differentiating it from other indole derivatives.
特性
CAS番号 |
6264-33-1 |
|---|---|
分子式 |
C19H17ClN2O3 |
分子量 |
356.8 g/mol |
IUPAC名 |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide |
InChI |
InChI=1S/C19H17ClN2O3/c1-11-15(10-18(21)23)16-9-14(25-2)7-8-17(16)22(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H2,21,23) |
InChIキー |
YNDQHILWWBPAPR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-Chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B8404366.png)

